Cas no 2228678-01-9 (O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine)

O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine 化学的及び物理的性質
名前と識別子
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- O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine
- 2228678-01-9
- EN300-1814591
- O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine
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- インチ: 1S/C8H14N2O/c1-8(2,11-9)7-5-4-6-10(7)3/h4-6H,9H2,1-3H3
- InChIKey: XATJNOVRLKDVCU-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C1=CC=CN1C)N
計算された属性
- せいみつぶんしりょう: 154.110613074g/mol
- どういたいしつりょう: 154.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 40.2Ų
O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814591-0.25g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1814591-10.0g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1814591-1.0g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1814591-2.5g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1814591-0.1g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1814591-10g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1814591-1g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1814591-0.05g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 0.05g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1814591-0.5g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1814591-5.0g |
O-[2-(1-methyl-1H-pyrrol-2-yl)propan-2-yl]hydroxylamine |
2228678-01-9 | 5g |
$4309.0 | 2023-06-03 |
O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamineに関する追加情報
O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine: A Comprehensive Overview
O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine, also known by its CAS number 2228678-01-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, material science, and organic synthesis. The molecule's structure comprises a hydroxylamine group attached to a propan-2-yl chain, which is further substituted with a 1-methylpyrrole moiety. This combination of functional groups imparts the compound with distinctive chemical reactivity and biological activity.
Recent studies have highlighted the importance of hydroxylamines as key intermediates in the synthesis of bioactive molecules. The presence of the pyrrole ring in this compound adds an additional layer of complexity, enabling it to participate in various chemical transformations. For instance, the hydroxylamine group can act as a nucleophile in substitution reactions, while the pyrrole moiety can engage in π-interactions, making it a valuable building block in medicinal chemistry.
The synthesis of O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine typically involves multi-step processes that combine principles from organic synthesis and catalysis. Researchers have explored various strategies to optimize the yield and purity of this compound, often employing transition metal catalysts or biocatalysts to facilitate key transformations. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring its applications.
In the realm of drug discovery, this compound has shown promise as a lead molecule for developing therapeutics targeting specific biological pathways. Its ability to modulate enzyme activity or interact with cellular receptors makes it a valuable candidate for further investigation. Recent studies have demonstrated its potential in inhibiting certain kinases, which are key players in cancer progression. This highlights its role as a potential scaffold for designing novel anti-cancer agents.
Beyond its medicinal applications, O-2-(1-methyl-1H-pyrrol-2-y)propan-related compounds have found utility in material science. The hydroxylamine group can serve as a coordinating ligand, enabling the formation of metal complexes with unique magnetic or catalytic properties. These complexes have been explored for their potential use in homogeneous catalysis, where they can accelerate reactions under mild conditions.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. By employing density functional theory (DFT) calculations, researchers have gained insights into its electronic structure and reactivity patterns. These studies have provided valuable information for predicting its behavior in different chemical environments and optimizing its use in various applications.
In conclusion, O-2-(1-methyl-1H-pyrrol-2-yl)propan-2-ylhydroxylamine, with its unique structure and diverse functional groups, continues to be a subject of intense research interest. Its applications span across multiple disciplines, and ongoing studies are expected to uncover even more potential uses for this intriguing compound.
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